molecular formula C19H26N4O2S B2493221 (4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2309312-76-1

(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2493221
CAS No.: 2309312-76-1
M. Wt: 374.5
InChI Key: BOJRBAWGHLOFSP-UHFFFAOYSA-N
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Description

(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone: is a complex organic compound featuring multiple heterocyclic structures, including pyrrolidine, piperidine, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes include:

  • Pyrrolidine Synthesis: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Piperidine Synthesis: : Piperidine can be synthesized through the reduction of pyridine or via the hydrogenation of pyridine derivatives.

  • Thiazole Synthesis: : The thiazole ring is typically introduced through cyclization reactions involving thiourea and α-haloketones.

  • Methoxy Group Introduction: : The methoxy group can be introduced using methylation agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. This often requires the use of specialized reactors and purification techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and ethanol (C₂H₅OH).

  • Substitution: : Alkyl halides (R-X), amines (R-NH₂), and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or alcohols.

  • Reduction: : Alcohols, amines, or alkanes.

  • Substitution: : Amides, ethers, or esters.

Scientific Research Applications

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Biology: : The compound can be used in biochemical studies to investigate enzyme inhibition or receptor binding.

  • Industry: : It can be utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

This compound is unique due to its specific combination of heterocyclic structures. Similar compounds include:

  • Pyrrolidine derivatives: : Used in drug discovery and synthesis.

  • Piperidine derivatives: : Known for their pharmacological applications.

  • Thiazole derivatives: : Valued for their diverse biological activities.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of (4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone .

Properties

IUPAC Name

[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-14-17(26-19(20-14)22-8-3-4-9-22)18(24)21-10-5-15(6-11-21)23-12-7-16(13-23)25-2/h3-4,8-9,15-16H,5-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJRBAWGHLOFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)N4CCC(C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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